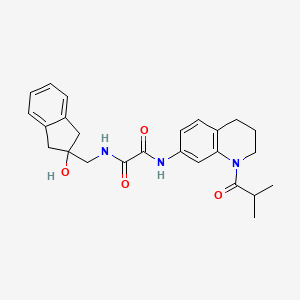![molecular formula C14H16FNO2 B2513272 [1-(4-Fluorophenyl)cyclopropyl]-(3-hydroxypyrrolidin-1-yl)methanone CAS No. 1405836-27-2](/img/structure/B2513272.png)
[1-(4-Fluorophenyl)cyclopropyl]-(3-hydroxypyrrolidin-1-yl)methanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Molecular Structure Analysis
The molecular structure of this compound would be expected to be quite complex, given the presence of several different functional groups. The cyclopropyl group would provide a three-membered ring structure, while the 4-fluorophenyl group would provide an aromatic ring structure. The 3-hydroxypyrrolidin-1-yl group would provide a five-membered ring structure with a nitrogen atom and a hydroxyl group. The methanone group would provide a carbonyl group .Chemical Reactions Analysis
The chemical reactions involving this compound would likely be influenced by the presence of the various functional groups. For example, the cyclopropyl group could potentially undergo ring-opening reactions, while the 4-fluorophenyl group could potentially undergo electrophilic aromatic substitution reactions. The 3-hydroxypyrrolidin-1-yl group could potentially undergo reactions involving the hydroxyl group or the nitrogen atom .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be expected to be influenced by the presence of the various functional groups. For example, the presence of the cyclopropyl group could potentially influence the compound’s reactivity and stability, while the presence of the 4-fluorophenyl group could potentially influence the compound’s polarity and aromaticity. The presence of the 3-hydroxypyrrolidin-1-yl group could potentially influence the compound’s solubility and acidity .Propiedades
IUPAC Name |
[1-(4-fluorophenyl)cyclopropyl]-(3-hydroxypyrrolidin-1-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16FNO2/c15-11-3-1-10(2-4-11)14(6-7-14)13(18)16-8-5-12(17)9-16/h1-4,12,17H,5-9H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CAMFSWNHQADDRI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1O)C(=O)C2(CC2)C3=CC=C(C=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16FNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

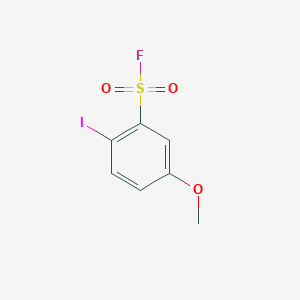
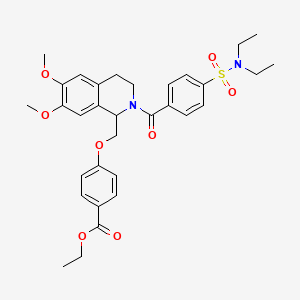

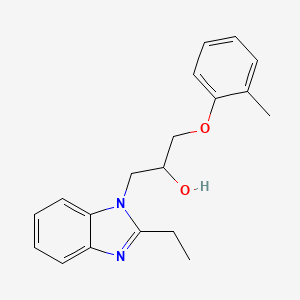
![4-(2-Bicyclo[2.2.1]heptanyl)-2-oxoimidazolidine-4-carboxylic acid](/img/structure/B2513197.png)
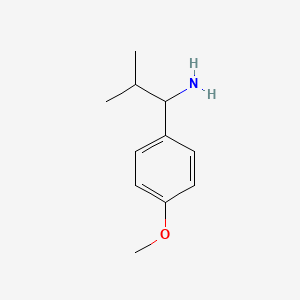
![(E)-N,N-dimethyl-N'-{4-methyl-1-[(4-nitrophenyl)methyl]-6-oxo-1,6-dihydropyrimidin-2-yl}methanimidamide](/img/structure/B2513202.png)
![4-chloro-N-(5-isopentyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-3-nitrobenzamide](/img/structure/B2513203.png)
![N-[4-Fluoro-3-(prop-2-enoylamino)phenyl]-5-oxo-1-[[3-(trifluoromethyl)phenyl]methyl]pyrrolidine-3-carboxamide](/img/structure/B2513204.png)
![N-(3-chloro-4-methylphenyl)-2-[4-(2-pyridinyl)piperazino]acetamide](/img/structure/B2513206.png)

![1,2-dichloro-4-{[({[(E)-(3-nitrophenyl)methylidene]amino}oxy)carbonyl]amino}benzene](/img/structure/B2513209.png)
